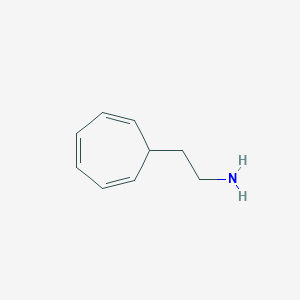

2,4,6-Cycloheptatriene-1-ethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100860-90-0 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

2-cyclohepta-2,4,6-trien-1-ylethanamine |

InChI |

InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2 |

InChI Key |

ZMBUPYIGIKMHGB-UHFFFAOYSA-N |

SMILES |

C1=CC=CC(C=C1)CCN |

Canonical SMILES |

CCNC1C=CC=CC=C1 |

Synonyms |

beta-Tropylethylamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Cycloheptatriene 1 Ethanamine and Analogous Structures

Direct and Indirect Functionalization of the Cycloheptatriene (B165957) Ring System

The functionalization of the cycloheptatriene ring is a pivotal aspect of synthesizing the target compound and its analogs. Both direct methods, which modify an existing C-H bond, and indirect methods, which rely on pre-functionalized rings, are employed.

Incorporating the ethanamine side chain onto the cycloheptatriene ring is a multi-step process that typically begins with the introduction of a two-carbon unit, which is subsequently converted to the amine. A common precursor is 2-cyclohepta-2,4,6-trien-1-ylethanol, which can be synthesized and then converted to the target amine. nih.gov The conversion of the alcohol to the amine can be achieved through methods such as mesylation or tosylation followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction.

Another viable strategy involves the extension of a single-carbon functional group already present on the ring. For instance, a cycloheptatriene-1-carboxaldehyde, accessible through electrophilic formylation, can undergo a Henry reaction with nitromethane (B149229) to yield a nitroalkene, which is then reduced to the ethanamine side chain. Alternatively, a Wittig-type reaction can extend the aldehyde to a substituted alkene, which can be further elaborated.

A parallel approach can be seen in the synthesis of related structures like 2-(1-cyclohexenyl)ethylamine, where 1-cyclohexene-1-acetonitrile serves as a key intermediate. google.com The nitrile group is reduced to the primary amine. This suggests that cycloheptatriene-1-acetonitrile would be an excellent precursor for 2,4,6-cycloheptatriene-1-ethanamine. This precursor could potentially be formed from a 7-halocycloheptatriene via nucleophilic substitution with cyanide.

The Buchner ring expansion is a classical and powerful method for synthesizing the cycloheptatriene core from aromatic precursors. wikipedia.orgwikipedia.org The reaction involves the cyclopropanation of an aromatic ring, such as benzene (B151609), with a carbene (often generated from a diazo compound like ethyl diazoacetate), followed by a pericyclic ring-opening of the resulting norcaradiene intermediate to form the seven-membered ring. wikipedia.orgthieme-connect.comnih.gov

The reaction, first discovered in 1885, initially produced complex isomeric mixtures. thieme-connect.com However, the advent of transition-metal catalysis, particularly with rhodium(II) and copper(I) complexes, has dramatically improved the reaction's efficiency and selectivity, allowing for milder conditions and often favoring a single regioisomer. thieme-connect.comnih.gov These catalysts generate a metal carbenoid species that undergoes addition to the arene. thieme-connect.com The resulting cycloheptatriene derivative typically bears a functional group, such as an ester, which can serve as a handle for further elaboration into the ethanamine side chain. wikipedia.org

Recent advancements include the development of intramolecular Buchner reactions for creating fused ring systems and phosphine-catalyzed formal [6+1] annulations, which offer alternative routes to construct the cycloheptatriene skeleton. researchgate.netrsc.org

| Catalyst System | Substrate | Product Type | Key Features |

| Thermal/Photochemical | Benzene + Ethyl Diazoacetate | Mixture of isomeric cycloheptatriene carboxylic acids | Original method, low selectivity. wikipedia.org |

| Dirhodium(II) Catalysts (e.g., Rh₂(OAc)₄) | Arene + Diazo Compound | Cycloheptatrienyl esters | High yields, increased selectivity, milder conditions. thieme-connect.comnih.gov |

| Copper Catalysts (e.g., Cu(I) triflate) | Arene + Diazo Compound | Cycloheptatriene derivatives | Used for stereoselective cyclopropanation. nih.gov |

| Phosphine (B1218219) Catalysts | Allenoate | Cycloheptatriene derivatives | Formal [6+1] annulation, de novo construction. rsc.org |

Direct C-H amination represents a modern and atom-economical approach to forming C-N bonds, avoiding the need for pre-functionalized substrates. nih.govnih.gov While direct C-H functionalization to install an ethanamine group in a single step is not yet established, related transformations on cycloheptatriene and similar structures highlight the potential of this strategy.

One notable example is the palladium-catalyzed hydroamination of cycloheptatriene. berkeley.edu This reaction, using a catalyst generated from palladium trifluoroacetate (B77799) and a phosphine ligand, allows for the sequential intermolecular and transannular, intramolecular hydroamination of cycloheptatriene with various primary amines to produce tropene frameworks. berkeley.edu

Furthermore, dirhodium-catalyzed C-H functionalization reactions have been shown to be highly effective for other unsaturated systems. For instance, the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole leads to highly selective C-H functionalization at the position alpha to the nitrogen. acs.org Such catalyst systems could potentially be adapted for the direct functionalization of the cycloheptatriene ring, introducing a precursor that could then be converted to the ethanamine moiety. The development of direct C-H amination of carboxylic acids using diazirines as a nitrogen source also points towards new possibilities for functionalizing derivatives of cycloheptatriene. nih.gov

Electrophilic substitution provides a classical route to functionalize the cycloheptatriene ring, although the non-aromatic nature of the ring influences its reactivity compared to benzene. pitt.eduwikipedia.org The Vilsmeier-Haack reaction is a particularly useful method for introducing a formyl group (-CHO) onto an electron-rich ring system. chemistrysteps.comnrochemistry.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.org This electrophile can react with activated aromatic compounds and certain non-aromatic systems. ijpcbs.com Application to cycloheptatriene or its derivatives would yield a cycloheptatriene-1-carboxaldehyde, a versatile intermediate for chain extension to the ethanamine group.

Another important electrophilic substitution is the Friedel-Crafts reaction. wikipedia.org While Friedel-Crafts alkylation can be problematic, Friedel-Crafts acylation is a reliable method for introducing a ketone function. Using cycloheptatrieneiron tricarbonyl, which modifies the ring's reactivity, a Friedel-Crafts reaction with acetyl chloride can introduce an acetyl group (-COCH₃). rsc.org The resulting ketone complex can be reduced to an alcohol or directly converted to the target amine via reductive amination. rsc.org

| Reaction Type | Reagents | Functional Group Introduced | Subsequent Transformation to Ethanamine |

| Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) | Henry reaction/reduction; Wittig reaction/elaboration. chemistrysteps.comijpcbs.com |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Ketone (-COR) | Reductive amination. wikipedia.orgrsc.org |

| Formylation (on complex) | Not specified in detail | Aldehyde (-CHO) | Reduction to alcohol, then conversion to amine. rsc.org |

Modern Amine Synthesis Techniques Applied to this compound Precursors

Once a suitable precursor containing the cycloheptatriene ring is synthesized, modern techniques for amine synthesis can be applied to complete the construction of this compound.

A foundational strategy for amine synthesis involves the nucleophilic substitution of an alkyl halide. libretexts.org This approach can be applied to a precursor such as 7-(2-haloethyl)-cycloheptatriene. In this scenario, the halogenated precursor would be treated with a nitrogen nucleophile.

Using ammonia (B1221849) as the nucleophile is the most direct route. The reaction is typically performed by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol, often in a sealed tube to prevent the escape of gaseous ammonia. chemguide.co.uk However, a significant drawback of this method is the potential for multiple substitutions. The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. youtube.comchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uksavemyexams.com

A more controlled method is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide anion displaces the halide from the precursor. The resulting N-alkylated phthalimide is then cleaved, typically via hydrolysis with acid or base or, more mildly, with hydrazine, to release the desired primary amine, effectively preventing over-alkylation. libretexts.org

Reductive Amination of Carbonyl Precursors

Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound, in this case, a 2,4,6-cycloheptatriene-1-carboxaldehyde or a related ketone, with an amine source, followed by reduction of the intermediate imine. youtube.comyoutube.comyoutube.com The choice of reducing agent is critical to the success of the reaction, with milder reagents like sodium cyanoborohydride (NaBH3CN) often favored. youtube.comresearchgate.net This is because stronger reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), can prematurely reduce the initial carbonyl compound, leading to a mixture of products. youtube.com

The process begins with the nucleophilic attack of an amine, such as ammonia or a primary amine, on the carbonyl carbon of the cycloheptatriene-based aldehyde or ketone. This is followed by dehydration to form an imine or iminium ion intermediate. youtube.com This intermediate is more susceptible to reduction by a mild reducing agent than the original carbonyl compound. youtube.com The use of ammonia as the nitrogen source will yield a primary amine, while primary amines will result in secondary amines, and secondary amines will produce tertiary amines. youtube.com

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems for reductive amination. For instance, heterogeneous catalysts like a Ni/NiO composite have been shown to be effective for the one-pot reductive amination of carbonyl compounds with nitroarenes using hydrogen gas. nih.gov While not directly applied to this compound, these methods highlight the potential for developing robust catalytic systems for its synthesis.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Reactivity with Ketones/Aldehydes | Reactivity with Imines/Iminium Ions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | High | High | Low |

| Lithium Aluminum Hydride (LiAlH4) | High | High | Low |

| Sodium Cyanoborohydride (NaBH3CN) | Low | High | High |

| Catalytic Hydrogenation (e.g., H2/Pd) | Moderate | High | Moderate-High |

Transition Metal-Catalyzed C-N Bond Formation for Aminoethylation

Transition metal-catalyzed reactions provide powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of aminoethylated compounds like this compound. rsc.orgnih.gov These methods offer an alternative to traditional reductive amination and can provide access to a wide range of amine-containing molecules. nih.gov

One prominent approach is the direct C-H amination, which has emerged as a step- and atom-economical alternative to conventional cross-coupling reactions. nih.gov This strategy involves the direct functionalization of a C-H bond with a nitrogen source, often facilitated by rhodium or iridium catalysts. nih.gov For the synthesis of this compound, this could conceptually involve the direct coupling of an ethylamine (B1201723) equivalent to the cycloheptatriene ring, though specific examples for this substrate are not prevalent in the provided search results.

Another strategy involves the activation of C-N bonds, which has become a promising method for bond disconnection and formation. rsc.orgnih.gov While seemingly counterintuitive for synthesis, the cleavage of a C-N bond by a transition metal can generate reactive organometallic and nitrogen-containing species that can then be used to form new, more complex C-N bonds. rsc.org

Catalytic systems using metals like rhodium and iridium have been developed for direct C-H amination reactions using organic azides as the nitrogen source. nih.gov These reactions can proceed under mild conditions and offer a high degree of functional group tolerance. nih.gov For instance, Cp*Ir(III) complexes have been shown to catalyze the direct reductive amination of ketones to produce primary amines. mdpi.com

Table 2: Transition Metal Catalysts in C-N Bond Formation

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Rhodium(III) complexes | C-H Amination | Effective with various directing groups and azide (B81097) sources. nih.gov |

| Iridium(III) complexes | C-H Amination | Enables amidation of arenes and alkenes under mild conditions. nih.govmdpi.com |

| Nickel complexes | Decarboxylative Carboamination | Involves cleavage of an amidic C-N bond. rsc.org |

Chemoenzymatic and Biocatalytic Routes to Chiral Amine Centers

The demand for enantiomerically pure chiral amines in pharmaceuticals and agrochemicals has driven the development of chemoenzymatic and biocatalytic synthetic routes. nih.govnih.gov These methods utilize enzymes, either in their natural form or engineered, to catalyze stereoselective transformations, offering high efficiency and sustainability compared to traditional chemical methods. nih.gov

For the synthesis of chiral this compound, enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly relevant. nih.govresearchgate.net

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor, producing a chiral amine with high stereoselectivity. nih.gov While wild-type TAs are often limited to smaller substrates, protein engineering has expanded their scope to include bulkier aromatic compounds. nih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone or aldehyde using ammonia as the amino donor and NAD(P)H as a cofactor. nih.govfrontiersin.org Native AmDHs have shown efficacy in the synthesis of short-chain chiral amines. frontiersin.org

Imine reductases (IREDs) facilitate the asymmetric reductive amination of ketones or aldehydes with amines, providing access to chiral secondary and tertiary amines. mdpi.comresearchgate.net

A chemoenzymatic approach could involve the lipase-catalyzed enantioselective acetylation of a precursor alcohol, a key step that has been used in the synthesis of other chiral amino compounds. nih.gov

Table 3: Key Enzymes in Biocatalytic Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Key Advantages |

|---|---|---|

| Transaminases (TAs) | Asymmetric aminotransferase | High stereoselectivity, potential for broad substrate scope through engineering. nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Utilizes ammonia as a simple amine source. nih.govfrontiersin.org |

| Imine Reductases (IREDs) | Asymmetric reductive amination | Access to chiral secondary and tertiary amines. mdpi.comresearchgate.net |

Cascade Reactions and One-Pot Synthetic Sequences for Complex this compound Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecular architectures from simple starting materials in a single operation. mdpi.comnih.gov These processes, where multiple bond-forming events occur sequentially without the isolation of intermediates, are highly atom- and step-economical. mdpi.com The synthesis of complex scaffolds based on this compound can greatly benefit from such one-pot sequences. chemrxiv.org

Organocatalytic cascade reactions, in particular, have gained significant attention for their ability to generate molecular diversity. researchgate.netmdpi.com For instance, trienamine activation can initiate cascade sequences to produce polycyclic structures. mdpi.com While not directly demonstrated for this compound, the principles of cascade reactions can be applied. A hypothetical cascade could involve an initial functionalization of the cycloheptatriene ring, followed by a series of intramolecular cyclizations and bond formations to build a more complex scaffold incorporating the aminoethyl side chain.

Table 4: Examples of Cascade and One-Pot Reactions

| Reaction Type | Key Transformation | Potential Application for Target Scaffold |

|---|---|---|

| Organocatalytic Cascade researchgate.netmdpi.com | Formation of polycyclic structures via trienamine activation. | Construction of complex fused-ring systems onto the cycloheptatriene core. |

| Amination-Cyclization Cascade nih.gov | One-step synthesis of N-substituted iminosugars. | Intramolecular cyclization of a functionalized this compound derivative. |

| One-Pot Reductive Amination/Direct Amination mdpi.com | Relay sequence for amine synthesis. | Efficient, multi-step synthesis of complex amines from a cycloheptatriene precursor. |

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationships in various applications. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. youtube.com

Several strategies can be employed for the stereoselective synthesis of this amine:

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to produce a specific stereoisomer. youtube.com For example, Evans oxazolidinone auxiliaries are commonly used to control the stereochemistry of alkylation and aldol (B89426) reactions. youtube.com

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in a reaction. youtube.com This includes the use of chiral Brønsted acids in combination with an achiral amine to achieve asymmetric reductive amination. organic-chemistry.org Chiral pyridoxamine (B1203002) has been used to catalyze the asymmetric biomimetic transamination of ketones. organic-chemistry.org

Biocatalysis: As discussed in section 2.2.4, enzymes are inherently chiral and can be used to produce enantiomerically pure amines with high selectivity. nih.govresearchgate.netfrontiersin.org

The stereoselective synthesis of cycloheptane (B1346806) derivatives has been achieved through one-pot catalytic asymmetric cascade reactions, forming multiple new bonds and stereocenters with excellent control. nih.gov While focused on a different ring system, this demonstrates the power of asymmetric catalysis in creating complex stereodefined molecules. For this compound, a similar approach could be envisioned, starting with a prochiral cycloheptatriene derivative.

Table 5: Approaches to Stereoselective Synthesis

| Method | Principle | Example Application |

|---|---|---|

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Use of Evans oxazolidinones to control alkylation of a cycloheptatriene precursor. youtube.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Proline-catalyzed asymmetric aldol reaction to set a stereocenter. youtube.com |

| Biocatalysis | Enzymes catalyze stereospecific transformations. | Transaminase-mediated kinetic resolution of a racemic this compound. nih.gov |

Electronic Structure, Aromaticity, and Conformational Analysis of 2,4,6 Cycloheptatriene 1 Ethanamine Systems

Theoretical Principles of Aromaticity in Seven-Membered Ring Systems

The concept of aromaticity, originally associated with benzene (B151609) and its derivatives, has been extended to include a variety of cyclic, planar, and conjugated systems that exhibit enhanced stability. The electronic properties of seven-membered rings, such as cycloheptatriene (B165957) and its corresponding ionic and radical species, provide a compelling case study for the principles of aromaticity.

Hückel's Rule Application to Cycloheptatriene and its Ionic Forms

Hückel's rule is a fundamental principle used to predict the aromaticity of planar, cyclic, conjugated molecules. youtube.combartleby.com It states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and have (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). youtube.combartleby.com Conversely, a planar, cyclic, conjugated molecule with 4n π-electrons is considered antiaromatic and is destabilized.

When applied to the cycloheptatriene system, Hückel's rule effectively explains the differing stabilities of its neutral, cationic, and anionic forms.

Neutral Cycloheptatriene (C7H8): This molecule contains three double bonds, contributing 6 π-electrons. However, the presence of a sp3-hybridized methylene (B1212753) (-CH2-) group disrupts the cyclic conjugation. libretexts.orgquora.comlibretexts.org As it does not have a continuous ring of p-orbitals, it is considered non-aromatic. quora.comstackexchange.com

Cycloheptatrienyl Cation (Tropylium Ion, C7H7+): Removal of a hydride ion (H-) from the methylene group of cycloheptatriene results in the formation of the tropylium (B1234903) cation. libretexts.orglibretexts.org This ion has a planar, seven-membered ring with a continuous system of seven p-orbitals. bartleby.comlibretexts.org It contains 6 π-electrons (4n + 2, where n=1), thus satisfying Hückel's rule for aromaticity. youtube.combartleby.comlibretexts.orgchemeurope.comwikipedia.org

Cycloheptatrienyl Anion (C7H7-): The formation of the cycloheptatrienyl anion involves the addition of an electron pair to the ring system. This results in a total of 8 π-electrons. quora.comstackexchange.com According to Hückel's rule, a system with 8 π-electrons (4n, where n=2) would be antiaromatic if planar. quora.comstackexchange.com To avoid this destabilization, the cycloheptatrienyl anion tends to distort from planarity, rendering it non-aromatic. stackexchange.comstackexchange.com

The application of Hückel's rule provides a clear theoretical framework for understanding the electronic stability and chemical behavior of these seven-membered ring systems.

The Aromaticity of the Cycloheptatrienyl Cation (Tropylium Ion)

The cycloheptatrienyl cation, commonly known as the tropylium ion ([C7H7]+), is a classic example of a non-benzenoid aromatic species. chemeurope.comnih.gov Its remarkable stability is a direct consequence of its electronic structure, which fulfills the criteria for aromaticity as defined by Hückel's rule. youtube.comwikipedia.orgnih.gov

The formation of the tropylium ion from cycloheptatriene involves the removal of a hydride ion from the sp3-hybridized methylene bridge. libretexts.org This process leads to the rehybridization of that carbon atom to sp2, creating a vacant p-orbital and establishing a continuous, cyclic array of seven p-orbitals. libretexts.org Within this planar, heptagonal framework, there are 6 π-electrons, satisfying the (4n + 2) rule for n=1. libretexts.orgchemeurope.comwikipedia.org

The 6 π-electrons occupy three bonding molecular orbitals, leaving the four antibonding molecular orbitals empty. libretexts.org This closed-shell electronic configuration contributes significantly to the ion's stability. libretexts.org The positive charge is not localized on a single carbon atom but is delocalized evenly over all seven carbon atoms of the ring, with each carbon atom bearing a +1/7 charge. libretexts.org This charge delocalization is a key feature of its aromatic character and is supported by spectroscopic data. nih.gov

Experimental evidence, including 1H NMR studies, has quantified the aromaticity of the tropylium ion to be approximately 22–50% that of benzene. nih.gov X-ray crystallography studies have confirmed the planar and heptagonal structure of the tropylium ion, with carbon-carbon bond lengths that are intermediate between those of typical single and double bonds, further supporting the delocalized electronic nature of this aromatic cation. wikipedia.org

Characterization of the Cycloheptatrienyl Radical as an Aromatic Species

The characterization of the cycloheptatrienyl radical (C7H7•) as an aromatic species is a more complex issue compared to its ionic counterparts. With seven π-electrons, it does not fit the simple (4n + 2) or 4n electron counts of Hückel's rule for aromaticity or antiaromaticity in singlet ground states. reddit.com However, theoretical and experimental studies suggest that the cycloheptatrienyl radical does exhibit some degree of aromatic stabilization.

In its ground state, the cycloheptatrienyl radical is predicted to be planar. stackexchange.com The question of its aromaticity is often discussed in the context of Baird's rule, which applies to triplet states and radical species. Baird's rule suggests that cyclic, planar, conjugated systems with 4n π-electrons can be considered aromatic in their triplet state. While the cycloheptatrienyl radical is a doublet, the concept of aromaticity in open-shell systems is an area of ongoing investigation.

Some computational studies have suggested that the planar transition state for the ring inversion of cycloheptatriene, which can be considered a model for the electronic structure of the radical, possesses some aromatic character. nih.gov However, other sources classify the cycloheptatrienyl radical as non-aromatic because it does not have a continuous ring of p-orbitals that fits the traditional Hückel's rule for aromaticity. reddit.com The debate over the precise electronic nature and the extent of aromatic stabilization in the cycloheptatrienyl radical highlights the nuances of applying aromaticity rules to open-shell systems.

Non-Aromaticity of Neutral Cycloheptatriene and its Structural Implications

Neutral 1,3,5-cycloheptatriene (C7H8) is classified as a non-aromatic compound. quora.comwikipedia.org This classification stems from its failure to meet a key criterion for aromaticity: a continuous, cyclic system of overlapping p-orbitals. libretexts.orgquora.com The presence of a saturated sp3-hybridized methylene (-CH2-) group within the seven-membered ring interrupts the conjugation of the three π-bonds. libretexts.orglibretexts.orgstackexchange.com

The structural consequence of this lack of complete conjugation is that the cycloheptatriene molecule is not planar. stackexchange.comwikipedia.org The methylene group is puckered out of the plane of the other six carbon atoms, which adopt a more planar arrangement. stackexchange.com This non-planar, boat-like conformation prevents the p-orbitals of the double bonds from effectively overlapping in a continuous cycle, thus precluding the stabilization associated with aromaticity.

The non-aromatic nature of cycloheptatriene is reflected in its chemical reactivity. It behaves more like a typical cyclic polyene, readily undergoing addition reactions across its double bonds. However, it is worth noting that the related tropylium cation, formed by the loss of a hydride ion from the methylene bridge, is aromatic, which makes cycloheptatriene susceptible to oxidation to this stable cation. wikipedia.org

Homoaromaticity and Homoantiaromaticity in Cycloheptatriene Frameworks

The concept of aromaticity can be extended to systems where the continuous conjugation of p-orbitals is interrupted by a single sp3-hybridized center, a phenomenon known as homoaromaticity. wikipedia.org This through-space interaction allows for the maintenance of a cyclic π-electron system, leading to a degree of aromatic stabilization. Conversely, homoantiaromaticity describes systems where such an interaction in a 4n π-electron system leads to destabilization.

Cycloheptatriene itself is considered a neutral homoaromatic molecule. nih.govwikipedia.orgnih.govresearchgate.net Although the sp3-hybridized methylene group disrupts direct p-orbital overlap, the boat-like conformation allows for a through-space interaction between the p-orbitals on the carbons adjacent to the CH2 group. stackexchange.com This interaction with the 6 π-electron system of the ring results in a modest level of aromatic stabilization, estimated to be about 30% that of benzene based on experimental 1H NMR data. nih.govresearchgate.net

In contrast, the planar transition state for the ring inversion of cycloheptatriene is considered to be homoantiaromatic. nih.govacs.org In this planar C2v structure, the pseudo-2π-electrons of the CH2 group can interact with the 6 π-electrons of the ring, creating an 8 π-electron system. nih.govacs.org According to Hückel's rule, an 8π-electron system is antiaromatic, and this homoantiaromatic character contributes to the energy barrier for ring inversion. nih.govacs.org

The study of homoaromaticity and homoantiaromaticity in cycloheptatriene frameworks demonstrates that the principles of aromaticity can be applied to more complex, non-planar systems, providing a deeper understanding of their electronic structure and stability.

Conformational Dynamics and Isomerization Pathways of 2,4,6-Cycloheptatriene-1-ethanamine

The conformational dynamics and isomerization pathways of this compound are influenced by the inherent flexibility of the seven-membered ring and the presence of the ethylamine (B1201723) substituent. The cycloheptatriene ring exists in a boat-like conformation, and substituents on the methylene bridge can adopt either axial or equatorial positions. For many 7-substituted cycloheptatrienes, the equatorial conformation is favored. nih.govacs.org

The ethylamine substituent at the 1-position introduces additional conformational possibilities due to rotation around the C-C and C-N single bonds. The basicity of the amine group also allows for protonation, which can influence the conformational preferences and reactivity of the molecule. ontosight.ai

Isomerization in cycloheptatriene systems can occur through several pathways. One significant process is the valence tautomerism between cycloheptatriene and its bicyclic isomer, norcaradiene. nih.govinflibnet.ac.in The equilibrium between these two forms is influenced by the substituents on the ring. The transition state for this cyclization is considered to be highly aromatic. nih.gov

Norcaradiene-Cycloheptatriene Tautomerism and its Energetics

The cycloheptatriene (CHT) system exists in a dynamic equilibrium with its bicyclic valence tautomer, norcaradiene (NCD). nih.govresearchgate.net This reversible transformation is a thermally allowed, disrotatory electrocyclic reaction that has been extensively studied. nih.gov In the unsubstituted parent system, the equilibrium lies heavily in favor of the monocyclic cycloheptatriene, which is thermodynamically more stable. researchgate.net

Computational and theoretical studies have established the energy difference between the two tautomers. Norcaradiene is consistently found to be higher in energy than cycloheptatriene. researchgate.netacs.org This energy difference is a critical factor in determining the relative populations of the two isomers at equilibrium. Recent quantum chemical calculations place the zero-point energy of norcaradiene approximately 5.0 kcal/mol above that of cycloheptatriene. nih.govacs.org Other calculations have reported this energy difference to be around 4.1 kcal/mol. researchgate.net

The position of this equilibrium is highly sensitive to the nature of the substituent at the C7 (or C1) position. mcmaster.ca It is well-documented that electron-withdrawing groups (EWGs), such as cyano (CN) or carboxylate groups, at this position can significantly stabilize the norcaradiene tautomer. researchgate.net This stabilization arises from the ability of the EWG to accept electron density from the Walsh orbitals of the cyclopropane (B1198618) ring within the norcaradiene structure. Conversely, electron-donating groups (EDGs) and sterically bulky substituents are known to disfavor the bicyclic norcaradiene form, shifting the equilibrium further towards the cycloheptatriene tautomer.

Table 1: Calculated Energy Difference between Cycloheptatriene and Norcaradiene

| Computational Method | Energy Difference (ΔE, kcal/mol) (NCD higher than CHT) | Reference |

|---|---|---|

| wB97X-D/def2-TZVPP | 4.1 | researchgate.net |

| revDSD-PBEP86/CBS | 5.0 (Zero-Point Energy Difference) | nih.govacs.org |

Ring Inversion and Fluxional Behavior in Cycloheptatriene Derivatives

The seven-membered ring of cycloheptatriene is not planar and adopts a characteristic boat-shaped conformation. oup.com This conformation is flexible and undergoes a rapid process of ring inversion, where one boat conformation converts into another equivalent boat form. This process is a key aspect of the molecule's fluxional behavior. acs.org

The energy barrier for this ring inversion in the parent cycloheptatriene is relatively low, determined to be approximately 6 kcal/mol through dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. oup.com This low barrier means that at room temperature, the inversion is rapid on the NMR timescale, leading to averaged signals for the ring protons. oup.com

The presence of substituents on the cycloheptatriene ring can have a significant effect on the rate of this ring inversion. Sterically bulky substituents, particularly at the C1/C7 position, can increase the energy barrier to inversion. acs.org The study of these hindered inversions provides valuable insight into the steric demands of different substituent groups and the conformational dynamics of the seven-membered ring. For instance, the substitution of multiple bulky groups, like in hexamethylcycloheptatriene, can substantially raise the inversion barrier. oup.com

Table 2: Energy Barrier for Ring Inversion of Cycloheptatriene

| Method | Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Dynamic NMR | ~6 | oup.com |

| Computational (ab initio) | 5.0 (for cis-cycloheptene) | researchgate.net |

Note: The value for cis-cycloheptene is provided as a close analogue for the seven-membered ring inversion process.

Influence of the Ethanamine Substituent on Ring Aromaticity and Conformation

The introduction of a 1-ethanamine substituent onto the 2,4,6-cycloheptatriene framework has a pronounced influence on the molecule's conformational preferences and tautomeric equilibrium, while its effect on aromaticity is indirect.

Cycloheptatriene itself is not an aromatic compound. wikipedia.org The presence of the sp³-hybridized carbon at the C1 position disrupts the continuous cyclic array of p-orbitals necessary for Hückel-type aromaticity. The six pi-electrons are confined to the triene portion of the molecule. The attachment of an ethanamine group, which is an alkyl substituent, to this sp³ carbon does not alter this fundamental electronic characteristic, and the resulting molecule remains non-aromatic.

The 1-ethanamine group is characterized as both sterically demanding and electron-donating in nature. These properties have predictable consequences for the system's behavior. In the context of the norcaradiene-cycloheptatriene equilibrium, the electron-donating character of the alkylamine does not provide the electronic stabilization required by the norcaradiene form. Therefore, the equilibrium for this compound is expected to lie overwhelmingly in favor of the cycloheptatriene tautomer.

From a conformational standpoint, the steric bulk of the ethanamine substituent is the dominant factor. In the boat conformation of the cycloheptatriene ring, substituents at the C1 position can occupy either an axial or an equatorial position. The axial position is subject to significant steric hindrance from the hydrogens on the same face of the ring (1,3-diaxial interactions). libretexts.orgcsbsju.edu To minimize these unfavorable steric repulsions, the bulky ethanamine group will strongly prefer to occupy the more spacious equatorial position. This preference dictates the predominant ground-state conformation of the molecule.

Reaction Mechanisms and Reactivity Profiles of 2,4,6 Cycloheptatriene 1 Ethanamine

Reactivity Governed by the Cycloheptatriene (B165957) Ring System

The cycloheptatriene ring is a versatile scaffold that participates in a variety of chemical transformations, largely dictated by its unsaturated, non-aromatic character and its ability to form the stable, aromatic tropylium (B1234903) cation.

The conjugated π-system of the cycloheptatriene ring allows it to readily engage in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. libretexts.org These reactions are crucial for the construction of complex molecular architectures.

Electrocyclic Reactions: 2,4,6-Cycloheptatriene-1-ethanamine, like its parent cycloheptatriene, can undergo electrocyclic reactions. These intramolecular processes involve the conversion of a π-bond to a ring-forming σ-bond. msu.edu For instance, under thermal conditions, cycloheptatriene can undergo a disrotatory ring closure to form bicyclo[4.1.0]hepta-2,4-diene (norcaradiene). youtube.com The presence of the ethanamine substituent can influence the equilibrium between these two valence isomers. youtube.com The cyclohexadiene component within the cycloheptatriene structure can also undergo a ring-opening reaction to form a hexatriene system. oxfordsciencetrove.comresearchgate.net

Cycloaddition Reactions: The cycloheptatriene moiety can participate in a diverse array of cycloaddition reactions, acting as either a 2π, 4π, or 6π component. adichemistry.com These reactions are highly valuable in synthesis for forming new cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The cycloheptatriene ring can act as a diene in the Diels-Alder reaction. For example, it reacts with dienophiles like maleic anhydride. youtube.comwikipedia.org The reaction proceeds through the norcaradiene valence isomer. youtube.com

[6+4] Cycloaddition: Cycloheptatriene can also react as a 6π component in [6+4] cycloadditions with a suitable 4π partner, such as tropone (B1200060). acs.org These reactions can be ambimodal, leading to a mixture of products through different pericyclic pathways. acs.org

[2+2+2] Cycloaddition: This type of cycloaddition, also known as a homo-Diels-Alder reaction, has been observed with dienophiles like N-substituted 1,2,4-triazoline-3,5-diones. researchgate.net

Other Cycloadditions: Depending on the reaction partner, cycloheptatriene derivatives can also undergo [8+2] and other higher-order cycloadditions. acs.org The specific outcome of these reactions is often dictated by subtle differences in transition state energies. researchgate.net

| Cycloaddition Type | π-Electrons (Cycloheptatriene) | π-Electrons (Reactant) | Description |

| [4+2] Diels-Alder | 4π (as a diene) | 2π (dienophile) | Forms a six-membered ring adduct. youtube.comwikipedia.org |

| [6+4] Cycloaddition | 6π | 4π | Leads to a ten-membered ring system. acs.org |

| [2+2+2] Cycloaddition | 2π + 2π + 2π | 2π (dienophile) | Involves three double bonds of the cycloheptatriene ring. researchgate.net |

| [8+2] Cycloaddition | 8π (as part of a larger system) | 2π | Can occur in reactions with specific partners like tropone. acs.org |

The cycloheptatriene ring is susceptible to both oxidation and reduction, leading to significant changes in its structure and aromaticity.

Oxidation: The most prominent oxidation pathway for cycloheptatriene and its derivatives is the formation of the highly stable tropylium cation. wikipedia.orgechemi.com This 6π-electron system is aromatic according to Hückel's rule. wikipedia.org The oxidation can be achieved using various reagents, such as phosphorus pentachloride or through photoinduced electron transfer. wikipedia.orgrsc.org The presence of the ethanamine group in this compound can influence the ease of this oxidation. Studies on substituted cycloheptatrienes have shown that they can be irreversibly oxidized in two stages to form unstable radical cations and dications. researchgate.net

Reduction: While specific reduction pathways for this compound are not extensively detailed in the available literature, general methods for the reduction of alkenes can be applied. Catalytic hydrogenation using transition metal catalysts like palladium or platinum would be expected to reduce the double bonds of the cycloheptatriene ring, ultimately leading to cycloheptylethanamine. The conditions of the reduction (catalyst, pressure, temperature) would determine the extent of saturation. The use of hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride is typically associated with the reduction of carbonyl groups and is less effective for isolated carbon-carbon double bonds. stackexchange.com

The tropylium cation, formed from the oxidation of the cycloheptatriene ring, is a key intermediate that exhibits significant electrophilic character. researchgate.net Its aromatic stability and positive charge make it highly susceptible to attack by nucleophiles. nih.govresearchgate.net

Nucleophilic Reactivity: The tropylium ion readily reacts with a wide range of nucleophiles. nih.gov This reactivity is a cornerstone of its synthetic utility. encyclopedia.pub Examples of nucleophiles that react with the tropylium cation include:

Amines: Primary and secondary amines can act as nucleophiles, attacking the tropylium ring.

Cyanide: The tropylium ion can catalyze the α-cyanation of amines in the presence of potassium cyanide. nih.gov

Carbanions and Enolates: These carbon-based nucleophiles can form new carbon-carbon bonds with the tropylium ring.

Hydride: The tropylium ion can abstract a hydride from borane (B79455) reagents. encyclopedia.pub

The reaction of the tropylium ion with nucleophiles is a reversible process, and the equilibrium can be influenced by the nature of the nucleophile and the reaction conditions. encyclopedia.pub

Electrophilic Reactivity: Due to its positive charge and aromatic nature, the tropylium cation itself acts as an electrophile. researchgate.net It can participate in reactions where it accepts a pair of electrons. masterorganicchemistry.com Its electrophilicity allows it to act as a Lewis acid catalyst in various organic transformations. nih.gov

| Reactant Type | Interaction with Tropylium Ion | Outcome |

| Nucleophiles (e.g., amines, cyanide) | Nucleophilic attack on the tropylium ring. nih.gov | Formation of a new covalent bond and loss of aromaticity in the ring. |

| Hydride donors | Hydride abstraction by the tropylium ion. encyclopedia.pub | Reduction of the tropylium ion to cycloheptatriene. |

| Electron-rich species | Acts as a Lewis acid to activate substrates. nih.gov | Catalysis of various organic reactions. |

Reactivity of the Ethanamine Functional Group

The ethanamine side chain imparts basic and nucleophilic properties to the molecule, allowing for a range of reactions typical of primary amines.

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a Brønsted-Lowry base, capable of accepting a proton. masterorganicchemistry.com The basicity of the amine is a measure of its ability to do so. The gas-phase basicity of the parent 1,3,5-cycloheptatriene has been determined to be 799 ± 4 kJ mol⁻¹, with a proton affinity of 833.1 ± 4 kJ mol⁻¹. kuleuven.be The presence of the cycloheptatriene ring may have a modest electronic influence on the basicity of the ethanamine group compared to a simple alkylamine.

In an aqueous solution, the amine will exist in equilibrium with its protonated form, the ammonium (B1175870) cation. The position of this equilibrium is described by the pKa of the conjugate acid.

The nitrogen atom of the ethanamine group is also a potent nucleophile, readily donating its lone pair of electrons to electrophilic centers. masterorganicchemistry.commasterorganicchemistry.com This nucleophilicity is fundamental to many of its reactions, particularly alkylation.

Alkylation: this compound, being a primary amine, can undergo nucleophilic substitution with alkyl halides in an SN2 reaction. wikipedia.orgucalgary.ca This reaction leads to the formation of secondary amines. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. ucalgary.camsu.edu The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. msu.edufishersci.co.uk

Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired secondary amine. Using an excess of the primary amine can help to minimize overalkylation. ucalgary.ca

| Reactant | Reaction Type | Product(s) | Key Considerations |

| Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Secondary amine, Tertiary amine, Quaternary ammonium salt | The product amine is also nucleophilic, leading to potential overalkylation. ucalgary.camsu.edu |

Intramolecular Rearrangements Involving the Cycloheptatriene-Ethanamine System

The cycloheptatriene system is well-known for undergoing pericyclic reactions, particularly sigmatropic rearrangements. wikipedia.org These uncatalyzed, intramolecular reactions involve the migration of a sigma bond within a π-electron system. wikipedia.org In substituted cycloheptatrienes, such as this compound, these rearrangements can lead to the formation of various isomers.

One of the most prevalent types of sigmatropic shifts in cycloheptatrienes is the biu.ac.ilfiveable.me hydrogen shift. wikipedia.org In this thermally allowed process, a hydrogen atom migrates from one carbon to a position five carbons away in a suprafacial manner. For this compound, this would involve the migration of a hydrogen atom, leading to a shift in the positions of the double bonds relative to the ethanamine substituent. The presence of substituents can influence the rate and equilibrium of these rearrangements. The specific effect of the ethanamine group on the kinetics of this process would depend on its steric and electronic influence on the transition state.

Another potential, though less common, rearrangement for cycloheptatrienes is the wikipedia.orgbiu.ac.il sigmatropic shift, which is predicted to proceed through an antarafacial transition state. wikipedia.org Furthermore, substituted cycloheptatrienes can exist in equilibrium with their bicyclic norcaradiene valence tautomers. The position of this equilibrium is sensitive to the nature of the substituents on the ring. The ethanamine group, being an electron-donating group, could potentially influence this equilibrium.

| Rearrangement Type | Description | Potential Influence of Ethanamine Group |

| biu.ac.ilfiveable.me Sigmatropic H-Shift | Thermally allowed suprafacial migration of a hydrogen atom. | Steric and electronic effects on the transition state can alter the rate and equilibrium position. |

| wikipedia.orgbiu.ac.il Sigmatropic H-Shift | Thermally allowed antarafacial migration of a hydrogen atom. | Less common, but substituent effects could play a role in its feasibility. |

| Valence Tautomerism | Equilibrium between the cycloheptatriene and norcaradiene forms. | The electron-donating nature of the amine may shift the equilibrium. |

| Intramolecular Cyclization | Potential reaction between the amine and the ring system. | Could be promoted by specific catalysts, leading to new heterocyclic structures. |

Radical-Mediated Reactions of Cycloheptatrienyl Species

The cycloheptatriene moiety can participate in radical reactions, typically initiated by homolytic cleavage of a C-H bond from the methylene (B1212753) group to form a cycloheptatrienyl radical, also known as the tropyl radical. This radical species contains seven π-electrons and is not aromatic. pressbooks.pub The stability of radicals is influenced by the degree of substitution, with more substituted radicals generally being more stable. youtube.com

The formation of the cycloheptatrienyl radical from this compound would involve the abstraction of a hydrogen atom. The presence of the ethanamine substituent could influence the stability of the resulting radical. Electron-donating groups can stabilize adjacent radical centers.

Once formed, the cycloheptatrienyl radical derived from this compound can undergo a variety of reactions characteristic of organic radicals:

Dimerization: Two radicals can combine to form a dimer.

Disproportionation: One radical can abstract a hydrogen from another, leading to a saturated and an unsaturated product.

Addition to π systems: The radical can add to double or triple bonds of other molecules.

Reaction with radical scavengers: The radical can be trapped by species such as oxygen or stable radicals like TEMPO.

The specific pathways and products of these radical reactions would be dependent on the reaction conditions, including the initiator used, the concentration of the radical, and the presence of other reactive species. The ethanamine functional group could also be susceptible to radical reactions under certain conditions, potentially leading to more complex reaction pathways.

| Radical Species | Formation | Key Characteristics | Potential Reactions |

| Cycloheptatrienyl Radical | H-atom abstraction from the CH₂ group. | 7 π-electron system, non-aromatic. pressbooks.pub | Dimerization, disproportionation, addition to π systems. |

Computational Chemistry and Theoretical Modeling of 2,4,6 Cycloheptatriene 1 Ethanamine

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical methods are fundamental to understanding the electronic nature of molecules. These approaches provide insights into molecular geometry, stability, and the distribution of electrons, which in turn dictate the chemical properties of the compound.

Density Functional Theory (DFT) Calculations for Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2,4,6-Cycloheptatriene-1-ethanamine, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results.

Following geometry optimization, various energetic properties can be calculated. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

In a study on cycloheptatriene (B165957) derivatives interacting with various cations, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were employed to determine gas-phase cation affinities and basicities tandfonline.com. Similar calculations for this compound would elucidate its interaction with protons and other electrophiles.

Table 1: Representative DFT-Calculated Energetic Properties for a Substituted Cycloheptatriene Derivative (Illustrative)

| Property | Value |

| Total Electronic Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YY eV |

| LUMO Energy | +Z.ZZ eV |

| HOMO-LUMO Gap | (Y+Z).YY eV |

| Dipole Moment | D.DD Debye |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure, albeit at a higher computational cost than DFT.

For this compound, high-level ab initio calculations could be used to refine the geometry obtained from DFT and to obtain more precise energetic data. These methods are particularly useful for studying excited states and photochemical processes. For instance, ab initio methods have been used to investigate the 4π-photocyclization of substituted α-tropones, revealing that the reaction proceeds from low-energy excited states chemrxiv.org. A similar approach could be used to explore the photochemistry of this compound.

These high-level calculations would also provide a more detailed picture of electron correlation effects, which are important for accurately describing the bonding within the molecule.

Molecular Dynamics and Conformational Search Algorithms

The seven-membered ring of this compound is conformationally flexible. Molecular dynamics (MD) simulations and conformational search algorithms are powerful tools for exploring the potential energy surface of such molecules to identify stable conformers and understand their dynamic behavior.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's conformational landscape. For this compound, an MD simulation would reveal the preferred conformations of the cycloheptatriene ring and the ethylamine (B1201723) side chain, as well as the energy barriers between different conformations. Conformational studies on similar seven-membered rings like cycloheptene and ε-caprolactam have shown that twist-chair conformations are generally the most stable researchgate.net.

Conformational search algorithms, such as Monte Carlo methods or systematic searches, can be used to systematically explore the possible arrangements of the atoms in a molecule to find the global energy minimum and other low-energy conformers. For a flexible molecule like this compound, this is essential for ensuring that the most stable structure has been identified before further quantum mechanical calculations are performed.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides invaluable tools for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Transition State Analysis and Reaction Path Optimization

To understand how this compound might react, computational methods can be used to locate the transition state (TS) for a given reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For example, in the thermal dimerization of cycloheptatriene, DFT calculations have been used to identify a concerted [6+4] cycloaddition pathway via an ambimodal transition state, as well as a competing stepwise diradical pathway researchgate.net. Similar analyses could be applied to potential reactions of this compound, such as cycloadditions or rearrangements.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction path from the transition state down to the reactants and products. This confirms that the located transition state connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

Calculation of Kinetic and Thermodynamic Parameters

From the energies of the reactants, transition state, and products, important kinetic and thermodynamic parameters can be calculated. The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. Computational studies have been used to determine the kinetic and thermodynamic parameters for the rearrangement of quadricyclane radical cations to 1,3,5-cycloheptatriene nih.gov.

Table 2: Illustrative Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of a Cycloheptatriene Derivative

| Parameter | Value | Unit |

| Activation Energy (Ea) | XX.X | kcal/mol |

| Enthalpy of Reaction (ΔH) | -YY.Y | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -ZZ.Z | kcal/mol |

Note: The values in this table are illustrative and would be specific to a particular reaction of this compound.

These computational approaches, when applied to this compound, would provide a comprehensive understanding of its structure, stability, and reactivity, guiding further experimental investigations.

Aromaticity Descriptors and Electron Delocalization Indices (e.g., NICS)

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic molecules. While traditionally associated with planar, conjugated systems that follow Hückel's rule, computational chemistry allows for a quantitative assessment of aromatic character through various descriptors.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. github.io It is calculated by placing a "ghost" atom, a probe with no electrons or nucleus, at a specific point in space, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov The computed magnetic shielding at this point, with its sign reversed, serves as the NICS value. github.io A negative NICS value indicates a diatropic ring current, characteristic of aromatic systems, while a positive value suggests a paratropic current found in anti-aromatic systems. github.io Values close to zero are indicative of non-aromatic character. nih.gov

The parent molecule, 2,4,6-cycloheptatriene, is considered non-aromatic. quora.com Its structure contains an sp³-hybridized methylene (B1212753) (-CH₂) group that disrupts the cyclic conjugation of the six π-electrons and forces the ring into a non-planar, boat-like conformation. stackexchange.com This prevents the continuous delocalization required for aromaticity. quora.com However, some studies suggest the molecule possesses a degree of homoaromaticity, a weaker form of stabilization where conjugation is maintained by through-space overlap of p-orbitals, estimated to be about 30-33% of benzene's aromaticity. compchemhighlights.org

For this compound, the ethanamine substituent is attached to this sp³ carbon. A computational analysis would involve calculating the NICS values for the seven-membered ring. It is expected that the NICS value would be close to zero, confirming the ring's non-aromatic nature.

Electron Delocalization Indices (EDI) provide a quantitative measure of electron sharing between atomic basins. These indices are derived from the Quantum Theory of Atoms in Molecules (QTAIM). A higher delocalization index between two atoms indicates a greater number of shared electrons, which is characteristic of covalent bonding and electron delocalization in aromatic systems. In the context of this compound, EDI calculations would complement NICS by mapping the extent of π-electron sharing across the cyclic framework, further quantifying the disruption caused by the sp³ center.

Below is a table of representative NICS(1) values for benchmark compounds to provide context for the expected values in a cycloheptatriene system.

| Compound | Ring System | Expected Aromatic Character | Typical NICS(1) Value (ppm) |

|---|---|---|---|

| Benzene (B151609) | 6-membered | Aromatic | -10 to -13 |

| Cyclobutadiene | 4-membered | Anti-aromatic | +18 to +20 |

| Cyclohexane (Chair) | 6-membered | Non-aromatic | -1 to -3 |

| Tropylium (B1234903) Cation (C₇H₇⁺) | 7-membered | Aromatic | -7 to -10 |

| Cycloheptatriene | 7-membered | Non-aromatic / Homoaromatic | -3 to -5 |

Note: The NICS values are illustrative and can vary based on the level of theory and basis set used in the calculation. The value for Cycloheptatriene reflects its weak homoaromatic character.

Solvation Models and Environmental Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational solvation models are used to simulate these effects, providing a more realistic prediction of molecular behavior in solution. These models are generally categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. quora.com

Theoretical modeling using solvation models can predict several environmental effects:

Conformational Stability: The ethanamine side chain has rotational freedom, leading to different possible conformers. The relative stability of these conformers can change significantly between the gas phase and a polar solvent. A solvent can preferentially stabilize a conformer with a larger dipole moment or one that allows for more favorable hydrogen bonding.

Molecular Geometry: While the core ring structure is relatively rigid, solvent interactions can induce minor changes in bond lengths and angles.

Dipole Moment: The molecule's electron distribution, and thus its dipole moment, will be polarized by the solvent's reaction field. Generally, the dipole moment of a solute increases in a solvent with a higher dielectric constant.

Acidity/Basicity: The basicity of the amine group (its pKa value) is highly dependent on the solvent. Solvation models can be employed to calculate the free energy changes associated with protonation in different media, allowing for the theoretical prediction of pKa. researchgate.net

The following table illustrates the hypothetical effect of different solvents on a key molecular property of this compound, its dipole moment, as predicted by computational models.

| Environment | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase (Vacuum) | 1 | ~1.5 D |

| Toluene | 2.4 | ~1.9 D |

| Methanol | 33 | ~2.6 D |

| Water | 80.1 | ~2.8 D |

Note: The dipole moment values are hypothetical and for illustrative purposes only, demonstrating a typical trend observed when a polar molecule is placed in solvents of increasing polarity.

Advanced Spectroscopic Characterization Techniques in 2,4,6 Cycloheptatriene 1 Ethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the seven-membered ring and the ethylamine (B1201723) side chain.

Cycloheptatriene (B165957) Ring Protons: The vinylic protons (attached to the C=C double bonds) of the cycloheptatriene ring are expected to resonate in the downfield region, typically between δ 5.0 and 7.0 ppm, due to the deshielding effect of the π-electron systems. The spectrum would likely be complex due to spin-spin coupling between adjacent protons. The lone proton on the sp³-hybridized carbon (C1) attached to the side chain would appear further upfield.

Ethanamine Side Chain Protons: The methylene (B1212753) protons (-CH₂-) of the ethanamine group would exhibit chemical shifts characteristic of alkyl groups adjacent to an amine, typically in the δ 2.5-3.0 ppm range. The terminal amine protons (-NH₂) would appear as a broader signal whose chemical shift is variable and dependent on solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Cycloheptatriene Ring Carbons: The sp²-hybridized carbons of the double bonds would produce signals in the downfield region of the spectrum, generally between δ 120 and 140 ppm. The single sp³-hybridized carbon atom (C1) bonded to the side chain would be found significantly upfield.

Ethanamine Side Chain Carbons: The two carbon atoms of the ethyl group would appear in the upfield, aliphatic region of the spectrum (typically δ 10-50 ppm). The carbon directly bonded to the nitrogen atom would be more deshielded (further downfield) compared to the terminal methyl carbon, if one were present.

A summary of predicted chemical shift regions is presented below.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic C-H (Ring) | 5.0 - 7.0 | 120 - 140 |

| Aliphatic C1-H (Ring) | Upfield of vinylic protons | Upfield of vinylic carbons |

| -CH₂- (Side Chain) | 2.5 - 3.0 | 30 - 50 |

| -NH₂ (Side Chain) | Variable (often broad) | N/A |

For a molecule with a complex proton spectrum like 2,4,6-Cycloheptatriene-1-ethanamine, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent protons on the cycloheptatriene ring, confirming their connectivity. It would also show correlations between the protons of the -CH₂-CH₂-NH₂ fragment, mapping the entire spin system of the side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique would allow for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly powerful for identifying connectivity across quaternary carbons (carbons with no attached protons) or for linking different parts of the molecule. For instance, HMBC could show a correlation between the protons on the first methylene group of the side chain and the C1 carbon of the cycloheptatriene ring, confirming the attachment point of the side chain.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular connectivity, leaving little ambiguity in the structural assignment. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. libretexts.org

For this compound (C₉H₁₃N), the molecular weight is approximately 135.21 u. The molecular ion peak (M⁺) would therefore be expected at m/z = 135. As it contains one nitrogen atom, this molecular ion peak adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a CH₂NH₂ radical and the formation of a stable cycloheptatrienyl cation (tropylium ion, C₇H₇⁺) at m/z = 91 . This is often a very prominent peak in the mass spectra of compounds containing this ring system.

Loss of the Side Chain: Cleavage of the bond between the ring and the side chain could lead to the formation of a C₈H₁₀N⁺ fragment.

Ring Fragmentation: The cycloheptatriene ring itself can undergo complex rearrangements and fragmentation, leading to a series of smaller ions.

Analysis of the closely related compound 2,4,6-cycloheptatriene-1-carbonitrile (C₈H₇N) shows a prominent peak at m/z = 116 and a base peak at m/z = 117 (the molecular ion), with another significant fragment at m/z = 90. nih.gov This suggests that loss of small molecules (like HCN from the carbonitrile) and fragmentation of the ring are important processes. For the ethanamine, the formation of the highly stable tropylium (B1234903) ion at m/z = 91 is predicted to be a dominant pathway.

| Ion | Predicted m/z | Description |

| [C₉H₁₃N]⁺ | 135 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Tropylium Cation (from α-cleavage) |

| [C₉H₁₂N]⁺ | 134 | M-1 (Loss of H radical) |

X-ray Crystallography for Solid-State Structure and Conformational Insights of Derivatives

To perform X-ray crystallography, a suitable single crystal of the compound or a stable derivative must be grown. For this compound, which is a liquid at room temperature, this would involve preparing a solid salt, such as a hydrochloride or hydrobromide salt, and crystallizing it from an appropriate solvent.

A crystallographic study would reveal:

Conformation of the Cycloheptatriene Ring: The seven-membered ring is not planar and typically adopts a "boat" or "tub" conformation. X-ray analysis would precisely define this conformation in the crystal lattice.

Orientation of the Ethanamine Side Chain: The analysis would determine the torsion angles describing the orientation of the side chain relative to the ring, providing insight into preferred solid-state conformations and the potential for intramolecular interactions.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, such as through hydrogen bonding involving the amine group, which dictates the macroscopic properties of the crystal.

While no specific crystal structures for this compound derivatives are prominently reported, the technique remains the definitive method for solid-state structural elucidation should a suitable crystalline derivative be prepared.

Electron Spin Resonance (ESR) Spectroscopy for Investigating Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. libretexts.org

In the context of this compound research, ESR would be the primary tool for investigating radical intermediates that could be formed during chemical reactions, such as oxidation or pyrolysis. A particularly relevant and well-studied radical is the cycloheptatrienyl (tropyl) radical (C₇H₇•) . This radical can be generated by the abstraction of a hydrogen atom from the sp³-hybridized carbon of the cycloheptatriene ring. osti.gov

Studies on the cycloheptatrienyl radical generated from cycloheptatriene have shown a characteristic ESR spectrum consisting of eight equally spaced lines. osti.gov This pattern arises from the hyperfine interaction of the single unpaired electron with the seven equivalent protons on the planar, aromatic ring, confirming that the electron is delocalized over all seven carbon atoms. osti.gov The observation of such a spectrum in a reaction involving this compound would provide strong evidence for the formation of a tropyl radical intermediate via homolytic cleavage of the C1-side chain bond.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the structure of molecules in the gas phase. By measuring the transition frequencies between quantized rotational energy levels, the molecule's moments of inertia can be determined with exceptional accuracy. From these moments, a detailed molecular structure, including bond lengths and angles, can be derived.

While direct rotational spectroscopy data for this compound is not available, extensive research on the closely related analogue, 2,4,6-cycloheptatriene-1-carbonitrile (CHT-CN) , demonstrates the power of this technique. rsc.org The study of CHT-CN, performed over a broad frequency range (2–110 GHz), allowed for the precise determination of its rotational constants and, subsequently, its gas-phase structure. rsc.orged.ac.uk

Key findings from such an analysis on a similar molecule, which would be applicable to the ethanamine derivative, include:

Precise Molecular Geometry: Determination of the bond lengths and angles of the entire molecule in its isolated, gas-phase state, free from intermolecular interactions present in condensed phases. ed.ac.uk

Conformational Analysis: The seven-membered ring's boat-like structure is confirmed and quantified. The orientation of the substituent group (the ethanamine side chain) relative to the ring can also be established.

Dipole Moment: The technique allows for the determination of the molecule's electric dipole moment, a fundamental property influencing its intermolecular interactions. ed.ac.uk

By analogy with the CHT-CN study, rotational spectroscopy of this compound would provide the most accurate and detailed picture of its geometry and conformational preferences in the gas phase. rsc.org

Applications in Advanced Materials Science and Catalysis with 2,4,6 Cycloheptatriene 1 Ethanamine Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The distinctive chemical architecture of 2,4,6-cycloheptatriene-1-ethanamine derivatives makes them valuable starting materials for the synthesis of intricate organic structures. Their utility spans the creation of biologically relevant molecules and novel molecular frameworks.

Synthesis of Alkaloid Analogs and Tropone-Related Natural Product Scaffolds

The this compound framework serves as a key precursor in the synthesis of various alkaloid analogs. Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of these complex molecules is a significant area of research in organic chemistry. For instance, the tropane (B1204802) alkaloid structure, which is found in a variety of plants, can be mimicked and modified using derivatives of cycloheptatriene (B165957). dtu.dk This allows for the creation of pseudo-natural products, which are novel molecules inspired by natural product fragments, to explore new biological activities. dtu.dk

Furthermore, these derivatives are instrumental in constructing tropone-related natural product scaffolds. wikipedia.org Tropone (B1200060), or 2,4,6-cycloheptatrien-1-one, is a non-benzenoid aromatic compound. wikipedia.orgnih.govnist.gov The conversion of cycloheptatriene derivatives to tropone structures is a known synthetic pathway, often involving oxidation. nih.gov This methodology has been applied in the total synthesis of various tropone-containing natural products, some of which exhibit significant biological activities, such as cytotoxicity against cancer cell lines. nih.gov

Table 1: Examples of Tropone-Related Natural Products

| Natural Product | Source | Noted Biological Activity |

| Pareitropone | Menispermaceae plants | Cytotoxicity in leukemia P388 cell lines nih.gov |

| Grandirubrine | Menispermaceae plants | Cytotoxicity nih.gov |

| Imerubrine | Menispermaceae plants | Cytotoxicity nih.gov |

Construction of Macrocyclic and Cage Structures

The reactivity of the amine and cycloheptatriene functionalities in this compound derivatives allows for their use in the construction of large, complex molecular architectures such as macrocycles and cage structures. mdpi.comresearchgate.net Macrocycles are large ring structures that have found applications in drug discovery due to their ability to bind to challenging biological targets. mdpi.com